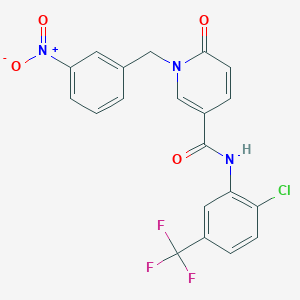

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

The compound “N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” belongs to a class of dihydropyridine carboxamide derivatives. These compounds are characterized by a 1,6-dihydropyridine-6-one core substituted with a benzyl group at the N1 position and a carboxamide group at the C3 position.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3O4/c21-16-6-5-14(20(22,23)24)9-17(16)25-19(29)13-4-7-18(28)26(11-13)10-12-2-1-3-15(8-12)27(30)31/h1-9,11H,10H2,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOHSVBFRGMPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C18H16ClF3N4O5S

- Molecular Weight : 492.86 g/mol

- CAS Number : 506446-17-9

The compound exhibits its biological activity primarily through modulation of various signaling pathways. Notably, it has been shown to interact with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Studies indicate that similar compounds can inhibit this pathway effectively, suggesting potential anti-inflammatory and anticancer properties .

1. Anticancer Activity

Research has demonstrated that derivatives of pyridine-based compounds can inhibit cancer cell proliferation by targeting the NF-κB pathway. In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines .

2. Anti-inflammatory Effects

The compound's ability to inhibit the NF-κB signaling pathway suggests it may possess anti-inflammatory properties. In experimental models, compounds with similar structures have been shown to reduce pro-inflammatory cytokine release, indicating potential use in treating inflammatory diseases .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds against viruses such as SARS-CoV-2. The presence of trifluoromethyl groups in the structure enhances bioactivity against viral pathogens . Although specific data for this compound is limited, its structural similarities to active antiviral agents warrant further investigation.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, a series of pyridine derivatives were tested for their efficacy against breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines .

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory effects of pyridine derivatives found that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages. This suggests its potential application in managing chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Structure

The compound features a dihydropyridine core substituted with various functional groups, including a chloro and trifluoromethyl group, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dihydropyridine derivatives. For instance, compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives exhibited inhibition zones ranging from 10 mm to 31 mm against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Dihydropyridine derivatives have also been explored for their anticancer properties. A study demonstrated that compounds structurally related to This compound induced apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory pathways. The inhibition of these enzymes can lead to anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Multicomponent Reactions

The synthesis of This compound can be achieved through multicomponent reactions (MCRs), which are efficient for constructing complex molecules in a single step. For example, MCRs involving aldehydes, amines, and isocyanides have yielded high purity and yield rates for similar compounds .

Ultrasound-Assisted Synthesis

Ultrasound-assisted techniques have been utilized to enhance the reaction rates and yields of dihydropyridine derivatives. This method reduces reaction times significantly while maintaining the integrity of sensitive functional groups .

Study on Antibacterial Activity

In a recent study published in Pharmaceutical Research, researchers synthesized various dihydropyridine derivatives and evaluated their antibacterial efficacy against multiple bacterial strains. The results indicated that specific substitutions on the dihydropyridine ring dramatically influenced antibacterial activity. The most effective compounds showed inhibition zones comparable to established antibiotics .

Evaluation of Anticancer Effects

A comprehensive evaluation was conducted on the anticancer properties of similar compounds in vitro. The study found that the tested derivatives induced cell cycle arrest and apoptosis in cancer cell lines, suggesting that modifications to the dihydropyridine structure could enhance therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Dihydropyridine Carboxamide Derivatives

Q & A

Q. What are the key synthetic steps for preparing this compound, and what starting materials are typically used?

The synthesis involves multi-step organic reactions, including:

- Condensation : Formation of the dihydropyridine core using precursors like substituted benzyl halides (e.g., 3-nitrobenzyl bromide) and pyridine derivatives.

- Substitution : Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the final product. Starting materials often include 3-nitrobenzyl halides, 2-chloro-5-(trifluoromethyl)aniline derivatives, and activated pyridine intermediates .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic proton environments.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for research-grade material).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .

Q. What preliminary pharmacological activities have been explored for this compound?

- In vitro assays : Testing against cancer cell lines (e.g., IC values in µM ranges) and microbial strains.

- Enzyme inhibition : Screening for kinase or protease inhibition due to the nitrobenzyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Replicate experiments under standardized conditions (e.g., pH, temperature).

- Validate target specificity using competitive binding assays or CRISPR-edited cell lines.

- Compare structural analogs to identify substituents critical for activity .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

- Reaction variables : Optimize temperature (60–80°C for substitution reactions), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd catalysts for cross-coupling).

- In-line monitoring : Use HPLC or LC-MS to track intermediates and minimize side products .

Q. How can enantiomeric purity be achieved if the compound exhibits chirality?

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak®) for separation.

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Enzyme kinetics : Measure and changes in target enzymes (e.g., kinases).

- Molecular docking : Use software like AutoDock to predict binding modes with active sites .

Q. How can off-target effects be systematically assessed?

- Broad-spectrum profiling : Screen against panels of receptors (e.g., CEREP’s BioPrint®).

- Selectivity assays : Compare IC ratios between primary and secondary targets .

Q. What approaches guide structure-activity relationship (SAR) studies?

- Substituent variation : Modify the nitrobenzyl or trifluoromethyl groups to assess potency changes.

- Pharmacophore mapping : Identify essential hydrogen-bond acceptors/donors using 3D-QSAR models .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?

- Lyophilization : Store as a lyophilized powder under inert gas.

- Stability-indicating assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Methodological and Cross-Disciplinary Questions

Q. What advanced techniques characterize crystallinity or polymorphism?

- X-ray crystallography : Resolve 3D structure and intermolecular interactions.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .

Q. How is this compound applied in cross-disciplinary research (e.g., materials science)?

- Coordination chemistry : Study metal-ligand interactions using its carboxamide and pyridine moieties.

- Photophysical studies : Evaluate fluorescence quenching for sensor development .

Q. What formulation strategies improve solubility for in vivo studies?

- Prodrug design : Introduce phosphate or PEGylated groups.

- Nanoencapsulation : Use liposomes or cyclodextrins to enhance bioavailability .

Q. How are computational models validated against experimental data?

- Docking validation : Compare predicted binding energies with experimental IC values.

- MD simulations : Assess conformational stability over nanosecond timescales .

Data-Driven Analysis

Q. What experimental evidence supports the proposed reaction mechanisms?

- Kinetic isotope effects (KIE) : Replace H with H to study rate-determining steps.

- Trapping intermediates : Use quench-flow techniques to isolate reactive species .

Q. What in vivo models are suitable for pharmacokinetic profiling?

- Rodent models : Measure plasma half-life () and tissue distribution via LC-MS/MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.